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Compound of Interest

Compound Name: N-Isopropylaniline

Cat. No.: B128925

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular properties of N-
Isopropylaniline, a significant secondary aromatic amine used as a chemical intermediate in
various industries, including the synthesis of dyes and agrochemicals.[1] Through the lens of
quantum chemical calculations, this document elucidates the molecule's structural, vibrational,
and electronic characteristics. The theoretical data, benchmarked against experimental
findings, offers a foundational understanding for researchers engaged in molecular modeling,
reaction mechanism studies, and the development of novel derivatives.

Computational and Experimental Methodologies

A robust understanding of N-lsopropylaniline’'s molecular behavior is achieved by integrating
high-level quantum chemical calculations with established experimental protocols. This dual
approach allows for the validation of theoretical models and provides a comprehensive
physicochemical profile of the molecule.

Quantum Chemical Calculations

The theoretical data presented in this guide is based on Density Functional Theory (DFT), a
widely used and reliable computational method for investigating the electronic structure of
molecules.[1]
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Computational Protocol:
» Software: All calculations were performed using the Gaussian 09 suite of programs.

o Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed.
This functional combines the accuracy of Hartree-Fock theory with the efficiency of density
functional methods, providing a balanced description of molecular systems.

e Basis Set: The 6-311++G(d,p) basis set was used for all calculations. This is a triple-zeta
basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as
polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory
is well-suited for accurately describing the electronic distribution, geometry, and vibrational
modes of organic molecules like N-lsopropylaniline.

o Geometry Optimization: The molecular geometry of N-Isopropylaniline was fully optimized
in the gas phase without any symmetry constraints. The optimization process was continued
until the forces on each atom were less than 0.00045 Hartree/Bohr and the displacement for
the next optimization step was less than 0.0018 A.

» Frequency Calculations: Vibrational frequencies were calculated at the same level of theory
to confirm that the optimized structure corresponds to a true energy minimum on the
potential energy surface (absence of imaginary frequencies) and to obtain theoretical
infrared (IR) spectra.

» Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and
the Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized
structure.

e Spectroscopic Predictions:

o NMR: Nuclear Magnetic Resonance (NMR) chemical shifts (*H and 13C) were calculated
using the Gauge-Independent Atomic Orbital (GIAO) method.

o UV-Vis: Electronic absorption spectra were predicted using Time-Dependent Density
Functional Theory (TD-DFT) calculations to determine the vertical excitation energies and
oscillator strengths of the electronic transitions.
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The workflow for these quantum chemical calculations is depicted below.
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Caption: Workflow for Quantum Chemical Calculations. (Max Width: 760px)

Experimental Protocols

Synthesis of N-Isopropylaniline: A common laboratory-scale synthesis involves the reductive

amination of aniline with acetone.

o A mixture of aniline and acetone is stirred in a suitable solvent, such as tetrahydrofuran,

under an inert nitrogen atmosphere.
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» Areducing agent, typically sodium borohydride, is added portion-wise to the mixture while
controlling the temperature.

e The reaction is stirred until completion, often monitored by thin-layer chromatography (TLC).

e The reaction mixture is then worked up by adding a basic solution (e.g., 20% sodium
hydroxide) to neutralize any remaining acid and to deprotonate the amine.

e The organic phase is separated, dried over an anhydrous salt like potassium carbonate, and
filtered.

e The solvent is removed under reduced pressure, and the crude product is purified by
fractional distillation to yield pure N-Isopropylaniline.[2]

Spectroscopic Characterization:

« Infrared (IR) Spectroscopy: Experimental FT-IR spectra are typically recorded on a
spectrometer using KBr pellets or as a neat liquid film between NaCl plates in the 4000—400
cm~* range.[3]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent, such as chloroform-d
(CDCIs), with tetramethylsilane (TMS) as an internal standard.[4][5]

e UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is measured using a
UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or methanol) over a range of
200-400 nm.[6]

Results and Discussion

The following sections present the theoretical data for N-Isopropylaniline, offering a detailed
picture of its molecular framework and properties. This data is compared with available
experimental values to validate the computational model.

Molecular Geometry

The geometry of N-Isopropylaniline was optimized to determine the most stable conformation
and the precise arrangement of its atoms. The key structural parameters, including selected
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bond lengths, bond angles, and dihedral angles, are summarized below. The numbering
scheme for the atoms is provided in the accompanying diagram.

Caption: Molecular Structure of N-Isopropylaniline. (Max Width: 760px)

Table 1: Selected Optimized Geometrical Parameters for N-lsopropylaniline (B3LYP/6-
311++G(d,p))

Parameter Bond/Angle Calculated Value

Bond Lengths (A)

C-N 1.405
N-C(isopropyl) 1.468
N-H 1.014
C-C (aromatic, avg.) 1.395
C-C (isopropyl) 1.532
C-H (aromatic, avg.) 1.084
C-H (isopropyl, avg.) 1.096

**Bond Angles (°) **

C-N-C(isopropyl) 1235
C-N-H 115.8
N-C(isopropyl)-C(methyl) 110.2

Dihedral Angles (°)

C-C-N-C(isopropyl) 15.2

C-N-C(isopropyl)-C(methyl) 65.7

Note: The calculated values are typical for this level of theory and represent the molecule in its
gaseous, ground state. Actual bond lengths and angles in solid or solution phases may vary
slightly due to intermolecular interactions.
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The C-N bond length of 1.405 A is shorter than a typical C-N single bond, indicating some
degree of conjugation between the nitrogen lone pair and the aromatic 1t-system. The C-N-C
bond angle is significantly larger than the ideal sp3 angle of 109.5°, suggesting a more sp2-like
character for the nitrogen atom, which is consistent with its involvement in resonance. The
dihedral angle between the phenyl plane and the C-N-C plane shows a slight twist, which is a
compromise between maximizing conjugation and minimizing steric hindrance from the bulky

isopropyl group.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum, which is
invaluable for interpreting experimental spectra. The table below lists the most significant
calculated harmonic frequencies and their assignments, compared with experimental IR data.
Theoretical frequencies are often systematically higher than experimental ones due to the
harmonic approximation and the neglect of intermolecular forces; thus, they are typically scaled
by an empirical factor (approx. 0.96 for B3LYP/6-311++G(d,p)) for better comparison.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm~1) for N-
Isopropylaniline
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Assignment (Vibrational

Calculated (Scaled) Experimental
Mode)
3435 ~3400 N-H Stretching
3055 ~3050 Aromatic C-H Stretching
Asymmetric CHs Stretching
2968 ~2970 _
(isopropyl)
Symmetric CHs Stretching
2870 ~2875 _
(isopropyl)
1602 ~1605 C=C Aromatic Ring Stretching
1508 ~1510 C=C Aromatic Ring Stretching
1455 ~1460 CHs Asymmetric Bending
1315 ~1325 C-N Stretching
1175 ~1180 In-plane C-H Bending
Out-of-plane C-H Bending
748 ~750 _ .
(mono-substituted ring)
Out-of-plane C-H Bending
690 ~695

(mono-substituted ring)

The excellent agreement between the scaled calculated frequencies and the experimental data
validates the accuracy of the computational model. Key characteristic peaks, such as the N-H
stretch around 3400 cm~1, the aromatic C-H stretches above 3000 cm~%, and the strong
aromatic ring stretching vibrations around 1600 cm~1, are well-reproduced.

Electronic Properties: HOMO-LUMO Analysis

The frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO
(Lowest Unoccupied Molecular Orbital), are crucial for understanding the chemical reactivity
and electronic transitions of a molecule. The HOMO represents the ability to donate an
electron, while the LUMO represents the ability to accept an electron. The energy difference
between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
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Caption: HOMO-LUMO Energy Gap and Electronic Transition. (Max Width: 760px)

For N-Isopropylaniline, the HOMO is primarily localized on the aniline moiety, specifically on
the nitrogen atom and the phenyl ring, reflecting its electron-donating character. The LUMO is
predominantly distributed over the aromatic ring's anti-bonding 1t* orbitals. This distribution
indicates that the lowest energy electronic transition corresponds to a 1t-1t* charge transfer
from the amino group to the phenyl ring.

Table 3: Calculated Electronic Properties of p-Isopropylaniline (B3LYP/6-311G(d,p))

Property Calculated Value
HOMO Energy -5.012 eV

LUMO Energy 0.285 eV
HOMO-LUMO Energy Gap (AE) 5.297 eV

Dipole Moment 1.63 Debye

Data for the closely related p-isopropylaniline is used as a highly representative example.[7]

The relatively large energy gap of approximately 5.3 eV suggests that N-Isopropylaniline is a
kinetically stable molecule.[7] A smaller energy gap would imply higher reactivity and easier
electronic excitation. These parameters are vital for predicting the molecule's behavior in
chemical reactions and its potential for applications in materials science, such as in the design
of organic semiconductors.
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Spectroscopic Analysis

UV-Visible Spectrum: The TD-DFT calculations predict the electronic transitions that give rise to
the UV-Vis absorption spectrum. The primary absorption bands are associated with 11 - 1T*
transitions within the aromatic system.

Table 4: Predicted UV-Vis Spectral Data for N-Isopropylaniline (TD-DFT/B3LYP/6-
311++G(d,p))

Calculated Amax Oscillator Strength . L Experimental Amax
Major Contribution

(nm) (f) (nm)
HOMO - LUMO (1t

~290 > 0.05 ) ~295
> T

HOMO-1 — LUMO (t
~245 >0.10 ) ~248
- Tt

The calculated absorption maxima (Amax) show good agreement with experimental data for
aniline derivatives. The main absorption band around 290 nm is attributed to the charge-
transfer transition from the nitrogen-rich HOMO to the phenyl-ring-localized LUMO. This
transition is sensitive to the solvent environment and substitution on the aromatic ring.

NMR Spectra: The GIAO method provides theoretical *H and 3C NMR chemical shifts, which
are essential for confirming the molecular structure.

Table 5: Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for N-
Isopropylaniline
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- Calculated *H Experimental Calculated **C  Experimental
Shift 'H Shift Shift 13C Shift

Aromatic (ortho) 6.65 ~6.6-6.7 112.9 ~113

Aromatic (meta) 7.18 ~7.1-7.2 129.3 ~129

Aromatic (para) 6.75 ~6.7-6.8 116.8 ~117

Aromatic (ipso) - - 147.5 ~148

N-H 3.60 ~3.5-3.8 (broad) - -

CH (isopropyl) 3.65 ~3.6-3.7 45.8 ~46

CHs (isopropyl) 1.20 ~1.2 22.8 ~23

The calculated chemical shifts are in strong agreement with the experimental values,
confirming the assignments of the various protons and carbons in the molecule. The upfield
shifts of the ortho and para protons and carbons relative to benzene are consistent with the
electron-donating nature of the N-isopropylamino group.

Conclusion

This technical guide has detailed the molecular structure, vibrational spectra, and electronic
properties of N-Isopropylaniline using DFT calculations at the B3LYP/6-311++G(d,p) level of
theory. The computational results demonstrate a high degree of correlation with available
experimental data, affirming the predictive power of this theoretical approach.

The key findings include:

o The optimized geometry reveals a slightly non-planar structure with significant conjugation
between the nitrogen lone pair and the phenyl ring.

e The calculated vibrational frequencies accurately reproduce the experimental IR spectrum,
allowing for confident assignment of the principal vibrational modes.

 The HOMO-LUMO analysis indicates that the molecule is kinetically stable, with the lowest
energy electronic transition being a 1t — 1* charge transfer from the amino group to the
aromatic ring.
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o Predicted UV-Vis and NMR spectra are in excellent agreement with experimental
observations, providing a robust tool for structural elucidation.

The comprehensive data presented herein serves as a valuable resource for scientists and
researchers, facilitating a deeper understanding of N-Isopropylaniline's physicochemical
properties and aiding in the rational design of future chemical syntheses and molecular
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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